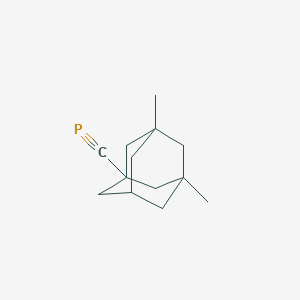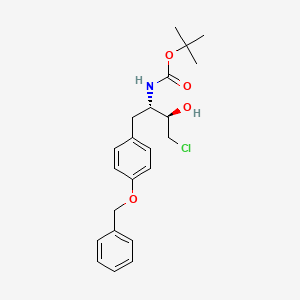
4,6-Dibromo-3-chloro-7-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-3-chloro-7-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of bromine, chlorine, and fluorine atoms into the quinoline structure can significantly alter its chemical properties and biological activities, making it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-chloro-7-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For example, the bromination and chlorination of 7-fluoroquinoline can be achieved using bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-3-chloro-7-fluoroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-3-chloro-7-fluoroquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antiviral, and anticancer agent due to its halogenated structure, which can enhance biological activity.
Material Science: It is used in the development of organic semiconductors and liquid crystals due to its unique electronic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and enzyme functions.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-3-chloro-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial DNA gyrase, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-chloro-7-fluoroquinoline
- 4-Chloro-7-fluoroquinoline
- 3,4-Dichloro-7-fluoroquinoline
- 4-Bromo-6-fluoroquinoline
Uniqueness
4,6-Dibromo-3-chloro-7-fluoroquinoline is unique due to the presence of multiple halogen atoms, which can significantly enhance its reactivity and biological activity compared to similar compounds. The combination of bromine, chlorine, and fluorine atoms in the quinoline structure provides a unique set of chemical properties that can be exploited for various applications .
Eigenschaften
Molekularformel |
C9H3Br2ClFN |
|---|---|
Molekulargewicht |
339.38 g/mol |
IUPAC-Name |
4,6-dibromo-3-chloro-7-fluoroquinoline |
InChI |
InChI=1S/C9H3Br2ClFN/c10-5-1-4-8(2-7(5)13)14-3-6(12)9(4)11/h1-3H |
InChI-Schlüssel |
XGBPUJKNWMNUFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















